Cas no 849627-82-3 (N-(1-cyano-1,2-dimethylpropyl)-2-[(4,8-dimethylquinolin-2-yl)sulfanyl]acetamide)
N-(1-cyano-1,2-dimethylpropyl)-2-[(4,8-dimethylquinolin-2-yl)sulfanyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 849627-82-3
- AKOS033566051
- N-(1-cyano-1,2-dimethylpropyl)-2-[(4,8-dimethylquinolin-2-yl)sulfanyl]acetamide
- EN300-26687056
- Z17245736
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- Inchi: 1S/C19H23N3OS/c1-12(2)19(5,11-20)22-16(23)10-24-17-9-14(4)15-8-6-7-13(3)18(15)21-17/h6-9,12H,10H2,1-5H3,(H,22,23)
- InChI Key: HMPWJMLIGHOUQJ-UHFFFAOYSA-N
- SMILES: S(C1=CC(C)=C2C=CC=C(C)C2=N1)CC(NC(C#N)(C)C(C)C)=O
Computed Properties
- Exact Mass: 341.15618354g/mol
- Monoisotopic Mass: 341.15618354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 500
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 91.1Ų
N-(1-cyano-1,2-dimethylpropyl)-2-[(4,8-dimethylquinolin-2-yl)sulfanyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26687056-0.05g |
N-(1-cyano-1,2-dimethylpropyl)-2-[(4,8-dimethylquinolin-2-yl)sulfanyl]acetamide |
849627-82-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1,2-dimethylpropyl)-2-[(4,8-dimethylquinolin-2-yl)sulfanyl]acetamide Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on N-(1-cyano-1,2-dimethylpropyl)-2-[(4,8-dimethylquinolin-2-yl)sulfanyl]acetamide
N-(1-Cyano-1,2-Dimethylpropyl)-2-[(4,8-Dimethylquinolin-2-Yl)Sulfanyl]Acetamide: A Comprehensive Overview
The compound with CAS No. 849627-82-3, commonly referred to as N-(1-cyano-1,2-dimethylpropyl)-2-[(4,8-dimethylquinolin-2-yl)sulfanyl]acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a cyano group with a quinoline moiety and a sulfanyl acetamide functional group. The cyano group imparts strong electron-withdrawing properties, while the quinoline ring contributes aromatic stability and potential for bioactivity. The sulfanyl group adds a layer of reactivity and functionality, making this compound versatile for various applications.
Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to modulate key biological targets, such as protein kinases and G-protein coupled receptors (GPCRs). For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition against certain kinases involved in cancer cell proliferation. The quinoline moiety was found to play a critical role in binding to the active site of these enzymes, suggesting its potential as a lead compound for anti-cancer therapies.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its ability to form stable metal complexes has led to investigations into its use as a ligand in catalytic systems. A 2023 paper in *Chemical Communications* reported that when coordinated with palladium(II), the compound exhibits enhanced catalytic activity in cross-coupling reactions—a key process in organic synthesis. The sulfanyl group was identified as the primary site for metal coordination, further underscoring its versatility.
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(4,8-dimethylquinolin-2-yl)sulfanyl]acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A common approach begins with the preparation of the quinoline derivative through Friedlander synthesis, followed by functionalization of the sulfanyl acetamide group via nucleophilic substitution. The final step involves coupling with the cyano-containing propyl chain using amide bond formation techniques. This synthetic pathway has been optimized in recent years to improve yield and reduce reaction times.
From an environmental standpoint, this compound has been evaluated for its biodegradability and ecological impact. Studies conducted in 2023 revealed that under aerobic conditions, the compound undergoes partial degradation within 60 days. However, further research is needed to fully understand its long-term environmental fate and potential risks. Regulatory agencies are closely monitoring these findings to ensure compliance with safety standards.
Looking ahead, the future of N-(1-cyano-1,2-dimethylpropyl)-2-[(4,8-dimethylquinolin-2-yl)sulfanyl]acetamide lies in its continued exploration across diverse fields. Its unique combination of functional groups makes it an ideal candidate for further modification and optimization. Ongoing research is focused on enhancing its bioavailability for pharmaceutical applications and improving its stability for industrial use.
In conclusion, CAS No. 849627-82-3 represents a cutting-edge molecule with vast potential across multiple disciplines. Its intricate structure and functional groups provide a foundation for innovative applications in medicine and materials science. As research progresses, this compound is poised to make significant contributions to both academic and industrial advancements.
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